2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide
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Overview
Description
2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in aqueous ethanol at room temperature . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with aliphatic amines to form the corresponding acetamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The sulfanyl group can be substituted with various nucleophiles, such as amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with nucleophiles like hydrazine hydrate or aniline are carried out in ethanol, often at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Hydrazinyl and anilino derivatives.
Scientific Research Applications
2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can interact with nucleic acids, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
- [(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
- Cyclohexanecarboxylic acid, 4-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1-methoxy-, methyl ester
- 2-Pyrimidinecarbamonitrile, 1,6-dihydro-4-methyl-6-oxo-
Uniqueness
2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE is unique due to its combination of a pyrimidine ring, a sulfanyl group, and a diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C19H17N3O2S/c1-14-12-17(23)21-19(20-14)25-13-18(24)22(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,20,21,23) |
InChI Key |
CQHDZGYCAAHFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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